[1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
[1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused triazole and pyridine ring system, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then subjected to cyclization with sodium azide under acidic conditions to yield the triazolopyridine core . Another approach involves the use of diazo compounds as intermediates, where the diazo group undergoes cyclization with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
[1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar chemical properties but different biological activities.
[1,2,3]triazolo[4,5-b]pyridine: A structural isomer with distinct reactivity and applications.
[1,2,3]triazolo[1,5-a]pyrazine: A related compound with applications in medicinal chemistry and materials science.
Uniqueness
[1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific ring fusion and the presence of a cyano group, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications .
Properties
CAS No. |
172292-33-0 |
---|---|
Molecular Formula |
C7H4N4 |
Molecular Weight |
144.1 |
Purity |
95 |
Origin of Product |
United States |
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